2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE
Overview
Description
2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chlorophenyl groups and acetamido functionalities, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-chloroaniline with 4-chlorophenylacetyl chloride, followed by the coupling of the resulting intermediate with 3-aminoacetophenone under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation and coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound has shown potential as an antimicrobial and anticancer agent, with studies demonstrating its efficacy against various pathogens and cancer cell lines.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or pathogens .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the additional acetamido group.
4-Chloroacetanilide: Another related compound with a single chlorophenyl group and acetamido functionality.
N-(4-Chlorophenyl)acetamide: A compound with similar reactivity but different substitution patterns.
Uniqueness
2-(4-CHLOROPHENYL)-N-{3-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENYL}ACETAMIDE is unique due to its complex structure, which imparts distinct chemical properties and reactivity. The presence of multiple functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-17-8-4-15(5-9-17)12-21(27)25-19-2-1-3-20(14-19)26-22(28)13-16-6-10-18(24)11-7-16/h1-11,14H,12-13H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLDRYDDABVMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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